N-Phenylethyl vs. N-Benzyl Substitution: Divergent Enzyme Inhibition Profiles
The N-phenylethyl substituent of the target compound differs from the N-benzyl group of a close analog by an additional methylene spacer and altered conformational flexibility. The N-benzyl analog, N-benzyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-yl)propanamide, demonstrated only 6.4% to 31.7% enzyme inhibition at 0.01 mM across three enzyme targets tested [1], indicating that N-substituent identity is a critical determinant of target engagement. The N-phenylethyl group in the target compound is expected to confer distinct binding interactions due to its extended reach and altered electronic distribution compared to the benzyl analog.
| Evidence Dimension | Enzyme inhibition at 0.01 mM |
|---|---|
| Target Compound Data | Not directly measured in the same assay; inferred to differ based on structural divergence |
| Comparator Or Baseline | N-benzyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-yl)propanamide: 6.4%, 30.2%, and 31.7% inhibition at 0.01 mM across three enzymes |
| Quantified Difference | Cannot be quantified without direct comparative assay data |
| Conditions | Enzyme inhibition assays (specific enzymes not identified in the available data) [1] |
Why This Matters
Demonstrates that even closely related N-substituents produce divergent biological outcomes, underscoring the need for exact structural matching in procurement.
- [1] BRENDA. Ligand: N-benzyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-yl)propanamide. https://brenda-enzymes.info/ligand.php?brenda_ligand_id=259649 View Source
